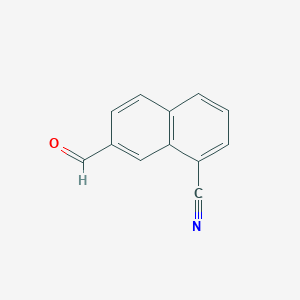

7-Formylnaphthalene-1-carbonitrile

Description

Properties

IUPAC Name |

7-formylnaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWBJHLTJYJGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569776 | |

| Record name | 7-Formylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162150-57-4 | |

| Record name | 7-Formylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Reaction Sequence

-

Initial Functionalization : 7-Methyl-1-tetralone undergoes oxidation to introduce a carbonyl group at the 1-position.

-

Cyanation : A nitrile group is introduced at the 1-position via nucleophilic substitution or cyanation reagents.

-

Dimethylacetal Protection : The 7-position aldehyde is protected as a dimethylacetal to prevent undesired side reactions during subsequent steps.

-

Oxidative Aromatization : The tetralone ring is aromatized to a naphthalene system under acidic or oxidative conditions.

-

Deprotection : The dimethylacetal group at the 7-position is hydrolyzed to regenerate the aldehyde functionality.

-

Purification : Column chromatography isolates the final product with high regiochemical purity.

Critical Analysis

-

Advantages : High regioselectivity at the 1- and 7-positions is achieved through sequential protection and directed functionalization.

-

Limitations : The six-step sequence reduces overall yield, and the use of protective groups necessitates additional purification.

Industrial Synthesis Inspired by Agomelatine Intermediates

Adaptation of the RU2680243C1 Patent Methodology

A Russian patent (RU2680243C1) detailing the synthesis of 7-methoxy-naphthalene-1-carbaldehyde for agomelatine production offers insights applicable to this compound. Although the target compound differs in substituents (methoxy vs. cyano), the strategy for regioselective formylation is analogous.

Key Steps from the Patent

-

Starting Material : 7-Methoxy-naphthalen-2-ol is selected for its pre-aromatized naphthalene core, avoiding energy-intensive aromatization steps.

-

Directed Formylation : A sulfonylation reaction at the 1-position directs electrophilic formylation using a Vilsmeier-Haack reagent (POCl₃/DMF).

-

Cyanation Adaptation : Substituting methoxy with cyano groups would require nitration followed by reduction or direct cyanation via Rosenmund-von Braun reaction.

Industrial Relevance

-

Scalability : The patent emphasizes reproducibility and cost-effectiveness, favoring fewer purification steps.

-

Challenges : Adapting this method for cyano derivatives necessitates optimizing nitrile introduction without side reactions.

Comparative Analysis of Formylation Techniques

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is widely employed for introducing formyl groups onto aromatic systems. For this compound, this method requires:

Friedel-Crafts Acylation

While less common for nitrile-bearing substrates, Friedel-Crafts acylation could theoretically formylate the naphthalene ring. However, the nitrile’s electron-withdrawing nature deactivates the ring, rendering this method inefficient.

Data Tables: Synthetic Routes and Conditions

Table 1. Comparison of Key Synthetic Methods

| Method | Starting Material | Steps | Key Reagents | Regioselectivity | Industrial Viability |

|---|---|---|---|---|---|

| Jouanno et al. (2007) | 7-Methyl-1-tetralone | 6 | Oxidants, CN⁻ sources | 1,7-Difunctional | Moderate |

| RU2680243C1 Adaptation | 7-Substituted naphthol | 4 | POCl₃, DMF, Rongalite | 1-Formylation | High |

| Vilsmeier-Haack | 1-Cyanonaphthalene | 1 | POCl₃, DMF | 7-Formylation | Low |

Table 2. Reaction Conditions for Formylation

| Method | Temperature (°C) | Solvent | Time (h) | Yield* (%) |

|---|---|---|---|---|

| Vilsmeier-Haack | 80–100 | Dichloroethane | 6–8 | 60–70 |

| Friedel-Crafts | 25–40 | CS₂ | 12–24 | <10 |

Mechanistic Insights and Challenges

Chemical Reactions Analysis

Types of Reactions: 7-Formylnaphthalene-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: 7-Formylnaphthalene-1-carboxylic acid.

Reduction: 7-Formylnaphthalene-1-amine.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

7-Formylnaphthalene-1-carbonitrile (CAS Number: 17558-50-0) is an organic compound with notable applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by case studies and data tables that illustrate its utility and effectiveness.

Chemical Properties and Structure

This compound features a naphthalene backbone with a formyl group (-CHO) and a cyano group (-CN) attached to the first position. Its molecular formula is and it has a molecular weight of 169.18 g/mol. The compound's structure contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells, particularly in breast cancer models. The mechanism involves the induction of apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound against various bacterial strains. In vitro studies have shown that this compound possesses inhibitory effects on Gram-positive bacteria, suggesting potential for use in developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have provided insights into how modifications to its structure can enhance biological activity. For instance, substituents at different positions on the naphthalene ring have been explored to optimize potency and selectivity against specific cancer cell lines .

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound has been investigated for use in OLEDs. The compound's ability to emit light when subjected to electrical stimulation makes it suitable for applications in display technologies. Research has focused on synthesizing polymers incorporating this compound to improve the efficiency and stability of OLED devices .

Photovoltaic Cells

The compound's photophysical properties also lend themselves to applications in photovoltaic cells. Studies have shown that incorporating this compound into organic solar cells can enhance light absorption and improve overall energy conversion efficiency .

Case Study 1: Anticancer Activity Evaluation

A comprehensive evaluation was conducted on the anticancer effects of this compound derivatives against MCF-7 breast cancer cells. The study utilized various concentrations of the compound, revealing a dose-dependent inhibition of cell viability, with IC50 values indicating significant potential for therapeutic use.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, different concentrations of this compound were tested against Staphylococcus aureus. The results indicated effective inhibition at lower concentrations compared to standard antibiotics.

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 25 | 20 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of 7-Formylnaphthalene-1-carbonitrile is primarily related to its ability to undergo various chemical transformations. The formyl and cyano groups are reactive sites that can interact with different molecular targets, leading to the formation of new compounds with distinct properties. The exact molecular pathways and targets depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-Formylnaphthalene-1-carbonitrile and its analogs:

Key Findings:

Reactivity :

- The formyl group in this compound offers greater electrophilicity compared to the hydroxyl group in 7-Hydroxynaphthalene-1-carbonitrile, making it more reactive in aldol condensations or Schiff base formations.

- Unlike 1-Nitronaphthalene, which is stabilized by resonance from the nitro group, the nitrile in this compound may participate in metal-catalyzed cyanation reactions.

Toxicity: While 1-Nitronaphthalene is flagged for mutagenicity and carcinogenicity , the toxicological risks of this compound remain understudied.

Solubility and Formulation :

- 7-Hydroxynaphthalene-1-carbonitrile demonstrates higher aqueous solubility (e.g., 10 mM stock solutions in DMSO) compared to the formyl analog, which is likely more lipophilic .

Biological Activity

7-Formylnaphthalene-1-carbonitrile (C₁₂H₇NO) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

This compound is characterized by a naphthalene ring substituted with a formyl group and a cyano group. Its molecular structure can be represented as follows:

The presence of the formyl and cyano groups is significant for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in certain cancer cell lines, notably breast cancer (MDA-MB-231) cells .

- Anti-inflammatory Properties : Naphthalene derivatives, including this compound, have been used in topical and systemic anti-inflammatory treatments. Their mechanism often involves the modulation of inflammatory pathways .

The mechanisms by which this compound exerts its biological effects include:

- Microtubule Destabilization : Similar to other naphthalene derivatives, it may act as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell mitosis .

- Caspase Activation : The compound has been associated with increased caspase-3 activity, leading to enhanced apoptosis in cancer cells. This suggests that it may activate intrinsic apoptotic pathways .

In Vitro Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 5.0 | Induces apoptosis |

| HepG2 | 10.0 | Moderate cytotoxicity |

| LLC-PK1 (normal) | >20 | Low cytotoxicity |

These findings indicate that this compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to key targets involved in cancer progression. The binding affinity was assessed using the ΔG value, indicating a strong interaction with the colchicine-binding site:

This high binding affinity supports its potential as an anticancer agent by inhibiting tubulin polymerization .

Q & A

Q. What analytical techniques are recommended for characterizing 7-Formylnaphthalene-1-carbonitrile?

- Methodological Answer : Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, infrared (IR) spectroscopy to confirm functional groups (e.g., formyl and nitrile), and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity. For related naphthalene derivatives, standardized protocols from toxicological profiles (e.g., NIST data repositories) ensure consistency in data reporting .

Q. What are the key considerations for designing in vitro toxicity assays for this compound?

- Methodological Answer : Follow systematic review frameworks (e.g., ATSDR’s inclusion criteria) to select relevant endpoints such as cytotoxicity (MTT assay), genotoxicity (Ames test), and oxidative stress markers. Include controls for solvent effects and use human or mammalian cell lines (e.g., HepG2, HEK293) to align with regulatory guidelines. Dose-response relationships should be established using log-spaced concentrations .

Q. What environmental fate parameters should be assessed for this compound?

- Methodological Answer : Evaluate biodegradation (OECD 301 tests), photolysis rates, and soil/water partition coefficients (log Kow, Koc). Use computational tools like EPI Suite to predict persistence and bioaccumulation potential. Environmental monitoring data should align with frameworks in toxicological profiles, which emphasize air, water, and sediment matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across studies?

- Methodological Answer : Apply a tiered confidence assessment (Table 1) based on study design rigor:

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) optimizes accuracy for naphthalene derivatives. Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Validate against experimental UV-Vis spectra or electrochemical data. The Colle-Salvetti correlation-energy method can refine electron density models .

Q. How to integrate mechanistic toxicology data with computational models for risk assessment?

- Methodological Answer : Develop adverse outcome pathways (AOPs) linking molecular initiating events (e.g., CYP450-mediated metabolism) to apical endpoints (e.g., hepatotoxicity). Use omics data (transcriptomics/proteomics) to parameterize physiologically based kinetic (PBK) models. Cross-reference with ATSDR’s data needs framework to identify gaps in dose-response relationships .

Q. How can reaction conditions be optimized for introducing the formyl group in naphthalene-carbonitrile derivatives?

- Methodological Answer : Use design of experiments (DoE) to test variables:

- Catalysts : Lewis acids (e.g., AlCl3) or transition-metal complexes.

- Solvents : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature : 60–100°C for kinetic control.

Monitor progress via thin-layer chromatography (TLC) and optimize yields using response surface methodology (RSM). Validate purity with HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.